molecular formula C14H10Cl2O2 B6403226 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1261958-62-6

4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6403226
CAS RN: 1261958-62-6
M. Wt: 281.1 g/mol
InChI Key: RHADQMJETDFCRF-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid (abbreviated as 4-CBA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 145-146°C and a molecular weight of 249.56 g/mol. 4-CBA is a widely used reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. It is also used in the manufacture of dyes, pesticides, and other chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is not well understood. However, it is known that the compound can act as an acid catalyst in organic reactions. It is also known to be an inhibitor of some enzymes, including cytochrome P450 and cyclooxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% are not well understood. However, it is known that the compound can act as an acid catalyst in organic reactions. It is also known to be an inhibitor of some enzymes, including cytochrome P450 and cyclooxygenase.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is not highly toxic and is relatively safe to handle.
On the other hand, there are several limitations to the use of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or methanol. It is also highly reactive and can be easily destroyed by heat or light. Finally, it is not very soluble in organic solvents, so it can be difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95%. One possible direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Another possible direction is to explore the use of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% as a catalyst in the synthesis of other organic compounds. Finally, further research could be done to improve the solubility of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% in organic solvents, as well as its stability and shelf life.

Synthesis Methods

4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% can be synthesized in a variety of ways. One common method is the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4-chloro-3-(3-chloro-2-methylphenyl)benzoic acid in an equilibrium mixture. The equilibrium can be shifted toward the desired product by the addition of a strong acid such as hydrochloric acid.

Scientific Research Applications

4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is used as a reagent in many scientific research applications. It is used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals and other drugs. It is also used as a catalyst in the synthesis of polymers, dyes, and other organic compounds. In addition, 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is used in the manufacture of pesticides and other chemicals.

properties

IUPAC Name

4-chloro-3-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-12(8)15)11-7-9(14(17)18)5-6-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHADQMJETDFCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690283
Record name 3',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261958-62-6
Record name 3',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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